Uridine-5'-monophosphate
Overview
Description
Uridine-5'-monophosphate (UMP) is a nucleotide that is a fundamental component of RNA. It plays a crucial role in the biosynthesis of pyrimidine nucleotides and is involved in various metabolic pathways within the cell. UMP is synthesized through a de novo pathway in mammalian cells, which involves the sequential action of orotate phosphoribosyltransferase and orotidine 5'-monophosphate (OMP) decarboxylase, as part of the multifunctional protein UMP synthase .
Synthesis Analysis
The synthesis of UMP can be achieved biocatalytically using microorganisms such as Corynebacterium ammoniagenes. This process involves cultivating the strain in a high salt mineral medium, followed by harvesting the cells to use as a catalyst in the UMP production reaction from orotic acid. Optimization of this process through statistical methods has led to a threefold increase in UMP yield .
Molecular Structure Analysis
The molecular structure of UMP has been studied through various complexes it forms with metal ions. For instance, an X-ray study of a cobalt(II) complex with UMP revealed that the cobalt atoms are coordinated to four phosphate groups and two water molecules, without binding to the pyrimidine base . This indicates that the phosphate moiety plays a significant role in the metal coordination of UMP.
Chemical Reactions Analysis
UMP can undergo various chemical reactions, including the formation of molecular complexes with polyamines such as spermidine or spermine. These complexes are formed through non-covalent interactions involving the phosphate groups of UMP and the protonated amine groups of the polyamines . Additionally, UMP can be chemically modified to produce derivatives such as uridine 5'-(beta-L-rhamnopyranosyl diphosphate), which plays a role in the enzymatic synthesis of flavonoids like rutin .
Physical and Chemical Properties Analysis
The physical and chemical properties of UMP are influenced by its interactions with other molecules. For example, the stability of UMP complexes with polyamines is affected by the length of the polyamine and the pH conditions, which determine the protonation state of the interacting species . The deficiency of UMP synthase, which is responsible for the synthesis of UMP, has been linked to embryonic mortality in cattle, demonstrating the biological significance of UMP's proper synthesis and function .
Scientific Research Applications
1. Role in Embryonic Development
A study on Holstein-Friesian cattle highlighted the role of UMP in embryonic development. The deficiency of UMP synthase, an enzyme involved in UMP synthesis, is inherited as an autosomal recessive trait in cattle. Heterozygotes exhibit half the normal enzyme activity, and homozygous deficiency can lead to embryonic mortality, suggesting UMP's critical role in early development stages (Shanks & Robinson, 1989).
2. Nutritional Analysis
UMP is a key component in various nutritional analyses. A liquid chromatographic method for analyzing nucleotides and nucleosides in milk and infant formulas, including UMP, has been developed. This method is crucial for understanding the nutritional content of these products (Gill & Indyk, 2007).
3. Separation Techniques
Research on the separation of UMP from the enzymatic degradation solution of RNA has been conducted, demonstrating the methods to extract and purify UMP efficiently. This is significant for various biochemical applications where UMP is required in pure form (Qing-bao, 2011).
4. Biosynthesis Studies
Studies have investigated the biosynthesis of UMP and related compounds in organisms like Tetrahymena pyriformis. These studies provide insights into the metabolic formation of UMP and its incorporation into polynucleotides, crucial for understanding RNA and DNA synthesis (Heinrikson & Goldwasser, 1964).
5. Catalytic Mechanisms in Enzymes
Research into the enzyme orotidine 5'-monophosphate decarboxylase, which converts orotidine 5'-monophosphate to UMP, sheds light on the catalytic mechanisms of enzymes involved in pyrimidine nucleotides biosynthesis. Understanding this process is vital for comprehending the broader aspects of nucleic acid metabolism (Wu et al., 2000).
6. UMP Synthesis and Phosphorylation
Research on the biosynthesis and phosphorylation of UMP has been carried out using recombinant enzymes like uridine-cytidine kinase. This is important for understanding the metabolic pathways that generate UMP and related nucleotides (Qian et al., 2014).
7. Fluorescence Studies
Studies on the intrinsic fluorescence of UMP derivatives have been conducted to understand their photophysical properties. This research is crucial for applications in chemical biology and biomolecular chemistry (Pesnot et al., 2013).
8. Cardioprotective Effects
Research has explored the potential cardioprotective effects of UMP, particularly in models of acute myocardial ischemia. These studies contribute to understanding the therapeutic potential of UMP in cardiovascular diseases (Bul’on et al., 2014).
9. Gene Localization Studies
Studies have also focused on localizing the UMP synthase gene in various animals, which is important for understanding genetic aspects of UMP metabolism and its implications in animal breeding and genetics (Iannuzzi et al., 1994).
Future Directions
The role of UMP in metabolic diseases, tumors, and neurodegenerative diseases is being explored . The potential of UMP metabolism as a therapeutic target in the treatment of metabolic disorders is also being investigated . Furthermore, the use of UMP in the enzymatic synthesis of modified nucleoside 5′-monophosphates is being studied .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCXFVJDGTHFX-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27416-86-0 | |
Record name | Poly(U) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27416-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20883211 | |
Record name | 5'-Uridylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | 5'-Uridylic acid | |
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Record name | Uridine 5'-monophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Uridine Monophosphate | |
CAS RN |
58-97-9 | |
Record name | 5′-UMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Uridine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058979 | |
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Record name | Uridine monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03685 | |
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Record name | 5'-Uridylic acid | |
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Record name | 5'-Uridylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Uridine 5'-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.371 | |
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Record name | URIDINE MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2OU15WN0N | |
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Record name | Uridine 5'-monophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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